molecular formula C11H9NO2S B14348823 Methyl 8-sulfanylquinoline-2-carboxylate CAS No. 95613-72-2

Methyl 8-sulfanylquinoline-2-carboxylate

Cat. No.: B14348823
CAS No.: 95613-72-2
M. Wt: 219.26 g/mol
InChI Key: YBHIJMJKNZDSPX-UHFFFAOYSA-N
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Description

Methyl 8-sulfanylquinoline-2-carboxylate is a heterocyclic compound featuring a quinoline backbone substituted with a sulfanyl (–SH) group at position 8 and a methyl ester (–COOCH₃) at position 2. This structure confers unique physicochemical properties, including enhanced nucleophilicity (due to the thiol group) and improved solubility in organic solvents (from the ester moiety).

Properties

CAS No.

95613-72-2

Molecular Formula

C11H9NO2S

Molecular Weight

219.26 g/mol

IUPAC Name

methyl 8-sulfanylquinoline-2-carboxylate

InChI

InChI=1S/C11H9NO2S/c1-14-11(13)8-6-5-7-3-2-4-9(15)10(7)12-8/h2-6,15H,1H3

InChI Key

YBHIJMJKNZDSPX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(C=CC=C2S)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 8-sulfanylquinoline-2-carboxylate typically involves the functionalization of the quinoline scaffold. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents .

Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of these synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 8-sulfanylquinoline-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Ammonia, alcohols, amines.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Amides, esters.

Mechanism of Action

The mechanism of action of methyl 8-sulfanylquinoline-2-carboxylate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The quinoline scaffold can intercalate with DNA, disrupting replication and transcription processes . These interactions can lead to the compound’s antimicrobial and anticancer effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key quinoline-based methyl esters and their structural/functional differences:

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Properties/Applications Reference
Methyl 8-sulfanylquinoline-2-carboxylate –SH (8), –COOCH₃ (2) C₁₁H₉NO₂S 219.26* High nucleophilicity, potential metal coordination N/A
m-Tolyl 8-methyl-2-phenylquinoline-4-carboxylate –CH₃ (8), –C₆H₅ (2), –COO(m-tolyl) (4) C₂₅H₂₀N₂O₂ 380.44 Enhanced lipophilicity; used in ligand design
Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate –OH (4), –CF₃ (8), –COOCH₃ (2) C₁₂H₈F₃NO₃ 271.19 Acid-resistant, bioactive in drug scaffolds
Methyl 6-fluoroisoquinoline-8-carboxylate –F (6), –COOCH₃ (8) C₁₁H₈FNO₂ 205.19 Fluorine-enhanced bioavailability; agrochemical intermediates
8-Hydroxy-2-methylquinolinium salt –OH (8), –CH₃ (2) C₁₀H₁₀NO⁺ 160.19 Hydrogen-bonding capacity; crystallography applications

*Calculated based on molecular formula.

Functional Group Impact on Properties

  • Sulfanyl (–SH) vs. Hydroxyl (–OH): The thiol group in this compound offers greater nucleophilicity and metal-binding capability compared to the hydroxyl group in 8-hydroxyquinoline derivatives. This makes it a candidate for catalytic or chelation applications, whereas hydroxylated analogs like 8-Hydroxy-2-methylquinolinium are more suited for hydrogen-bond-driven crystallographic studies .
  • Trifluoromethyl (–CF₃) vs. Methyl (–CH₃): The –CF₃ group in Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate enhances metabolic stability and lipophilicity, critical for drug design. In contrast, methyl-substituted analogs (e.g., m-Tolyl 8-methyl-2-phenylquinoline-4-carboxylate) prioritize steric effects for ligand-receptor interactions .
  • Fluorine Substitution: Methyl 6-fluoroisoquinoline-8-carboxylate demonstrates how fluorine atoms improve membrane permeability and enzymatic resistance, a trait less pronounced in non-halogenated analogs like the target compound .

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